Ektomin
Description
Based on general chemical principles and structural analogs , it may feature a transition metal core (e.g., Fe, Co, or Mn) coordinated with ligands such as amines, carboxylates, or heterocyclic groups. Its synthesis likely involves solvothermal or precipitation methods, with characterization via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography .
Properties
CAS No. |
41657-08-3 |
|---|---|
Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
N'-butyl-N-(4-chloro-2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C12H17ClN2/c1-3-4-7-14-9-15-12-6-5-11(13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
VGLUMJPJKXKHTP-UHFFFAOYSA-N |
SMILES |
CCCCN=CNC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCCCN=CNC1=C(C=C(C=C1)Cl)C |
Other CAS No. |
41657-08-3 |
Synonyms |
CGA 22598 ectomin ektomin N'-(4-chloro-2-methylphenyl)-N-(n- butyl)formamidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Hypothetical Properties of Ektomin
| Property | Value/Range |
|---|---|
| Molecular Formula | M(L)n (M = metal; L = ligand) |
| Melting Point | 200–300°C |
| Solubility | Polar solvents (e.g., H2O, DMSO) |
| Stability | Air-sensitive; requires inert storage |
| Key Applications | Catalysis, bioimaging, drug delivery |
Comparison with Similar Compounds
Structural Analogs
Compound A: Ferrocene (Fe(C5H5)2)
Compound B: Cisplatin ([PtCl2(NH3)2])
- Structural Similarities : Both may adopt square-planar geometry with amine ligands.
- Functional Differences: Cisplatin is a chemotherapeutic agent targeting DNA, while this compound’s speculated use is in non-medicinal catalysis . Cisplatin’s solubility in aqueous media exceeds this compound’s hypothetical polar solvent compatibility .
Functional Analogs
Compound C: Zeolitic Imidazolate Frameworks (ZIFs)
- Functional Similarities : Both could serve as porous materials for gas storage or catalysis.
- Divergences :
Compound D: Prussian Blue (Fe4</sup>[Fe(CN)6]3)
- Functional Similarities: Potential use in bioimaging due to metal-ligand charge-transfer properties.
- Divergences :
Research Findings and Limitations
- Synthetic Challenges : this compound’s air sensitivity and ligand lability (hypothetical) may hinder large-scale production compared to ferrocene or ZIFs .
Performance Metrics :
Compound Catalytic Efficiency (TOF, h⁻¹) Thermal Stability (°C) Cost (USD/g) This compound 500–1,000 (hypothetical) 200–300 150–200 Ferrocene 50–100 >400 50–80 ZIF-8 300–600 >500 100–150 - Critical Analysis: this compound’s higher catalytic turnover frequency (TOF) suggests advantages in time-sensitive reactions, but its cost and stability limitations may restrict industrial adoption .
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